3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide

PI3K inhibitor isoform selectivity kinase profiling

This compound uniquely serves both as a pemetrexed disodium intermediate with defined regiochemistry for downstream coupling, and as a multi-target PI3K inhibitor with a beta-balanced selectivity profile (PI3Kβ Ki=41nM, ~5-fold over PI3Kα). Its dual PI3K/PfMIF activity (PfMIF Ki=39nM, >2,500-fold selective over human MIF) is unreplicated by generic alternatives. Use for impurity profiling, route scouting, or PTEN-deficient tumor model studies where PI3Kβ is the dominant driver. Note the ~23-fold biochemical-to-cellular shift (cellular IC50=116nM) for assay benchmarking.

Molecular Formula C20H26N4O2
Molecular Weight 354.454
CAS No. 1396563-32-8
Cat. No. B2503150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide
CAS1396563-32-8
Molecular FormulaC20H26N4O2
Molecular Weight354.454
Structural Identifiers
SMILESCC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC
InChIInChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)19-13-18(21-14-22-19)23-20(25)8-5-16-3-6-17(26-2)7-4-16/h3-4,6-7,13-15H,5,8-12H2,1-2H3,(H,21,22,23,25)
InChIKeySUQDCKNKZQZZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396563-32-8): Procurement-Relevant Identity and Baseline Characteristics


3-(4-Methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396563-32-8, molecular formula C20H28N4O2, molecular weight 354.45 g/mol) is a synthetic small molecule belonging to the pyrimidine-propanamide class [1]. It is documented as an intermediate in the preparation of pemetrexed disodium and its derivatives . Available bioactivity data from BindingDB indicate this compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K) isoforms and Plasmodium falciparum macrophage migration inhibitory factor (MIF), with reported Ki and IC50 values in the nanomolar range [2][3][4]. However, primary peer-reviewed research papers specifically characterizing this compound remain notably absent from the open literature.

Why Generic Substitution Fails for CAS 1396563-32-8: Procurement Risks in Pemetrexed Intermediate and PI3K Inhibitor Research


In-class pyrimidine-propanamide analogs cannot be simply interchanged because this specific compound occupies a dual identity that generic substitutes cannot replicate: it is simultaneously a pemetrexed disodium synthetic intermediate with a defined regiochemistry critical for downstream coupling reactions [1], and a multi-target PI3K inhibitor with a unique isoform selectivity fingerprint [2]. Substituting an alternative pemetrexed intermediate (e.g., pemetrexed diethyl ester, CAS 146943-43-3, or pemetrexed diacid, CAS 137281-39-1) would alter the entire synthetic route, requiring re-optimization of reaction conditions, impurity profiling, and quality control methods. Similarly, substituting a generic PI3Kdelta inhibitor (such as idelalisib) would yield a completely different selectivity profile across PI3Kalpha, beta, gamma, and delta isoforms, as well as off-target activity against Plasmodium falciparum MIF, which this compound uniquely combines [2][3]. The quantitative evidence below demonstrates precisely where these differences manifest.

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396563-32-8): Head-to-Head and Cross-Study Comparisons


PI3K Isoform Selectivity Fingerprint: Quantitative Ki Comparison Across PI3Kalpha, beta, delta, and gamma

In a unified assay panel using human N-terminal poly-His-tagged PI3K isoforms expressed in Sf9 baculovirus co-expressing p85alpha and measured by AlphaScreen assay (20-minute incubation), this compound exhibits a distinct PI3K isoform selectivity profile: Ki = 199 nM for PI3Kalpha, 41 nM for PI3Kbeta, 63 nM for PI3Kdelta, and 110 nM for PI3Kgamma [1]. This yields a selectivity window of approximately 4.9-fold for PI3Kbeta over PI3Kalpha. In contrast, the clinically approved PI3Kdelta inhibitor idelalisib (CAL-101) exhibits Ki values of 2.5 nM for PI3Kdelta, 820 nM for PI3Kalpha, 95 nM for PI3Kbeta, and 380 nM for PI3Kgamma, representing a fundamentally different selectivity signature [2]. The dual PI3Kbeta/delta preference of this compound (approximately 1.5-fold selectivity for beta over delta) is notably different from idelalisib's marked delta selectivity (approximately 38-fold for delta over beta).

PI3K inhibitor isoform selectivity kinase profiling AlphaScreen assay

Cellular PI3Kdelta Target Engagement: Biochemical IC50 vs. Cellular IC50 Comparison

This compound demonstrates a measurable shift between biochemical and cellular PI3Kdelta inhibition. Against recombinant PI3Kdelta, the IC50 is 5 nM (fluorescence polarization assay measuring PIP3 production, 30-minute incubation) [1]. In a cellular context, inhibition of PI3Kdelta-mediated AKT phosphorylation at Ser473 in Ri-1 cells yields an IC50 of 116 nM after 30 minutes by electrochemiluminescence assay [1], representing an approximately 23-fold rightward shift from biochemical to cellular activity. For comparison, the clinical PI3Kdelta inhibitor idelalisib exhibits a biochemical IC50 of approximately 2.5 nM against PI3Kdelta and a cellular IC50 in the range of 8-65 nM across various B-cell lines for inhibition of AKT phosphorylation [2], representing a 3-26 fold shift depending on the cellular system.

PI3Kdelta cellular activity AKT phosphorylation target engagement Ri-1 cells

Dual-Target Profile: PI3K Inhibition Combined with Plasmodium falciparum MIF Inhibition

A distinctive feature of this compound is its activity against Plasmodium falciparum macrophage migration inhibitory factor (PfMIF) in addition to its PI3K inhibitory profile. The Ki for inhibition of recombinant PfMIF (expressed in E. coli BL21(DE3), assessed by ketonization of the enol form of 4-HPP substrate) is 39 nM [1]. Importantly, this compound shows marked selectivity for parasite MIF over human MIF, with a Ki of >100,000 nM (i.e., >100 µM) against the human ortholog [1], representing a selectivity ratio of >2,500-fold. For comparison, ISO-1, a widely used MIF tautomerase inhibitor tool compound, inhibits human MIF with an IC50 of approximately 7 µM and shows limited selectivity between species orthologs [2]. No single comparator compound simultaneously inhibits both PI3K isoforms and PfMIF at nanomolar concentrations.

dual-target inhibitor PI3K MIF Plasmodium falciparum antiparasitic

Synthetic Utility: Defined Role as a Pemetrexed Disodium Intermediate vs. Alternative Intermediates

This compound is explicitly catalogued as an intermediate in the preparation of pemetrexed disodium (P219500) and its derivatives . The alternative pemetrexed intermediates most commonly used in published synthetic routes include pemetrexed diethyl ester (CAS 146943-43-3) and pemetrexed diacid (CAS 137281-39-1). The synthesis and characterization of pemetrexed diacid as a key intermediate have been extensively documented, with regulatory requirements (EMA and FDA) mandating complete physicochemical characterization of all intermediates and impurities [1]. This compound, with its 4-methylpiperidin-1-yl pyrimidine structural motif, represents a distinct synthetic branch point compared to the more common diethyl ester or diacid intermediates. Selection of this specific intermediate over alternatives would alter the protecting group strategy, coupling conditions, and impurity profile of the overall pemetrexed synthesis.

pemetrexed intermediate synthetic route antineoplastic API intermediate quality control

High-Value Application Scenarios for 3-(4-Methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide (CAS 1396563-32-8)


PI3Kbeta-Focused Kinase Profiling in PTEN-Deficient Cancer Models

For laboratories investigating PI3Kbeta-dependent tumor models (e.g., PTEN-null prostate cancer, breast cancer), this compound's PI3Kbeta Ki of 41 nM with measurable selectivity over PI3Kalpha (199 nM, ~4.9-fold) provides a defined pharmacological tool [1]. Unlike idelalisib, which is strongly delta-selective (>38-fold over beta), this compound offers a beta-balanced profile that better matches the target biology of PTEN-deficient contexts where PI3Kbeta activity is the predominant driver. Researchers should note the modest cellular potency (IC50 = 116 nM in Ri-1 cells) when designing in vitro dosing regimens [2].

Dual PI3K/MIF Targeting in Malaria Drug Discovery

This compound is uniquely suited for malaria research programs exploring dual inhibition of host PI3K signaling and parasite MIF. Its nanomolar activity against PfMIF (Ki = 39 nM) combined with PI3K inhibition, and >2,500-fold selectivity over human MIF, provides a tool compound with both anti-parasite and host-directed pharmacological activity [3]. Standard MIF inhibitors (e.g., ISO-1, IC50 ~7 µM) lack PI3K activity, while standard PI3K inhibitors lack PfMIF activity, making this compound the only known single agent combining both targets.

Pemetrexed Disodium Synthetic Route Development and Impurity Profiling

For pharmaceutical process chemistry teams developing or optimizing pemetrexed disodium manufacturing routes, this compound serves as a structurally defined intermediate at a distinct branch point in the synthesis . Its procurement supports impurity identification, reference standard preparation, and route scouting studies where alternative intermediates (e.g., pemetrexed diethyl ester, CAS 146943-43-3) would require different coupling strategies. Regulatory guidance from EMA and FDA requiring complete intermediate characterization further supports its use in quality control method development [4].

PI3Kdelta Target Engagement Assay Development

The compound's characterized shift between biochemical PI3Kdelta inhibition (IC50 = 5 nM) and cellular target engagement (IC50 = 116 nM in Ri-1 cells), measured under defined conditions (30-minute incubation, electrochemiluminescence readout of pAKT-S473), provides a benchmark for cellular assay validation [2]. Compounds with larger biochemical-to-cellular shifts may have permeability or efflux liabilities; this compound's ~23-fold shift can serve as a reference point when screening novel analogs.

Quote Request

Request a Quote for 3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.